molecular formula C7H14N2 B2469085 2-(3,6-dihydro-2H-pyridin-1-yl)-ethylamine CAS No. 27578-63-8

2-(3,6-dihydro-2H-pyridin-1-yl)-ethylamine

Cat. No. B2469085
CAS RN: 27578-63-8
M. Wt: 126.203
InChI Key: JALSTPIIDUJOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,6-dihydro-2H-pyridin-1-yl)-ethylamine, also known as 2-(3,6-dihydropyridin-1-yl)ethylamine, is an organonitrogen compound that is used in scientific research. It is an amine derivative of pyridine, a heterocyclic aromatic organic compound that is found in many natural products. This compound has been studied for its potential applications in the fields of biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

Modulatory Effects in Postharvest Physiology of Fruits

Polyamines such as Putrescine (PUT), spermine (SPE), and spermidine (SPD) play a crucial role in the postharvest physiology of fruits, notably in regulating development, ripening, and senescence processes. These compounds, when applied exogenously, extend the shelf life of fruits by mitigating biotic and abiotic stresses, including chilling injury, and positively affect quality attributes and shelf life by reducing the respiration rate, ethylene release, and enhancing firmness in fruits. Biotechnological advancements, including chimeric gene constructs of PA encoding genes, have propelled research into developing transgenic fruits and vegetables with enhanced biosynthesis of PAs, thereby improving shelf life and quality attributes of fruits (Sharma et al., 2017).

Chemical Properties and Complex Formation

2,6-Bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine exhibit fascinating variability in their chemistry and properties. They are extensively studied for their preparation procedures, properties in their free organic state, as well as in different protonated or deprotonated forms. These compounds form complex compounds with notable properties like spectroscopic properties, structures, magnetic properties, biological and electrochemical activity. The review of these compounds helps identify areas of potential interest for future research (Boča et al., 2011).

Cytochrome P450 Isoforms Inhibition

The selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms is crucial for understanding drug-drug interactions and predicting the involvement of specific CYP isoforms in drug metabolism. Inhibitors like 2-phenyl-2-(1-piperidinyl)propane (PPP) for CYP2B6 and 3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine (PPM) for CYP2A6, among others, are significant in deciphering the specific involvement of CYP isoforms. These inhibitors' selectivity plays a pivotal role in understanding and predicting metabolic pathways and interactions (Khojasteh et al., 2011).

properties

IUPAC Name

2-(3,6-dihydro-2H-pyridin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-4-7-9-5-2-1-3-6-9/h1-2H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALSTPIIDUJOKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,6-dihydro-2H-pyridin-1-yl)-ethylamine

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